molecular formula C27H29BrN2O B12808584 2-INDOLINONE, 5-BROMO-1-(DIETHYLAMINOMETHYL)-3,3-DI-p-TOLYL- CAS No. 75472-67-2

2-INDOLINONE, 5-BROMO-1-(DIETHYLAMINOMETHYL)-3,3-DI-p-TOLYL-

Katalognummer: B12808584
CAS-Nummer: 75472-67-2
Molekulargewicht: 477.4 g/mol
InChI-Schlüssel: PIJVCBZIEVHVER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Indolinone, 5-bromo-1-(diethylaminomethyl)-3,3-di-p-tolyl- is a synthetic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a bromine atom at the 5-position, a diethylaminomethyl group at the 1-position, and two p-tolyl groups at the 3-position, making it a unique and complex molecule.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-indolinone derivatives typically involves the construction of the indole ring followed by functionalization at specific positions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For the specific synthesis of 2-indolinone, 5-bromo-1-(diethylaminomethyl)-3,3-di-p-tolyl-, the following steps can be considered:

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the reaction conditions to achieve high yields and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

2-Indolinone, 5-bromo-1-(diethylaminomethyl)-3,3-di-p-tolyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 2-indolinone, 5-bromo-1-(diethylaminomethyl)-3,3-di-p-tolyl- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit specific kinases involved in cancer cell proliferation or interfere with viral replication by targeting viral enzymes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Indolinone, 5-bromo-1-(diethylaminomethyl)-3,3-di-p-tolyl- is unique due to its specific functional groups and substitution pattern, which confer distinct chemical and biological properties. Its combination of bromine, diethylaminomethyl, and p-tolyl groups makes it a versatile compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

75472-67-2

Molekularformel

C27H29BrN2O

Molekulargewicht

477.4 g/mol

IUPAC-Name

5-bromo-1-(diethylaminomethyl)-3,3-bis(4-methylphenyl)indol-2-one

InChI

InChI=1S/C27H29BrN2O/c1-5-29(6-2)18-30-25-16-15-23(28)17-24(25)27(26(30)31,21-11-7-19(3)8-12-21)22-13-9-20(4)10-14-22/h7-17H,5-6,18H2,1-4H3

InChI-Schlüssel

PIJVCBZIEVHVER-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CN1C2=C(C=C(C=C2)Br)C(C1=O)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.